2,4-Diamino-6-isopropoxy-1,3,5-triazine
Overview
Description
2,4-Diamino-6-isopropoxy-1,3,5-triazine is a heterocyclic compound with the molecular formula C6H11N5O. It is part of the triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by its triazine ring, substituted with amino and isopropoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with isopropyl alcohol and ammonia. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino and isopropoxy groups.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-isopropoxy-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Substitution: The amino and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated triazines, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Diamino-6-isopropoxy-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Diamino-6-isopropoxy-1,3,5-triazine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The triazine ring structure allows for versatile binding interactions, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
2,4-Diamino-6-methoxy-1,3,5-triazine: Similar in structure but with a methoxy group instead of an isopropoxy group.
2,4-Diamino-6-ethoxy-1,3,5-triazine: Contains an ethoxy group, offering different chemical properties and reactivity.
2,4-Diamino-6-phenoxy-1,3,5-triazine: Features a phenoxy group, which can significantly alter its biological activity and applications.
Uniqueness: 2,4-Diamino-6-isopropoxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropoxy group provides steric hindrance and hydrophobic characteristics, influencing its reactivity and interactions in various environments.
Properties
IUPAC Name |
6-propan-2-yloxy-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3,(H4,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQNYLEZRQALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179567 | |
Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24860-40-0 | |
Record name | 6-(1-Methylethoxy)-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24860-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024860400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine, 4,6-diamino-2-isopropoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.